molecular formula C4H4BrNO2 B8729696 3-Bromopyrrolidine-2,5-dione CAS No. 39660-53-2

3-Bromopyrrolidine-2,5-dione

Cat. No.: B8729696
CAS No.: 39660-53-2
M. Wt: 177.98 g/mol
InChI Key: JNETYVLEGPSOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

3-Bromopyrrolidine-2,5-dione is typically synthesized by the bromination of succinimide. The process involves the reaction of succinimide with bromine in the presence of a sodium hydroxide solution . This method is efficient and yields high-purity this compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Mechanism of Action

The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .

Comparison with Similar Compounds

3-Bromopyrrolidine-2,5-dione is often compared with other N-halosuccinimides, such as N-chlorosuccinimide and N-iodosuccinimide . While all these compounds serve as halogen sources in organic synthesis, this compound is unique due to its balance of reactivity and stability. N-chlorosuccinimide is less reactive and requires activation by acids or catalysts, whereas N-iodosuccinimide is more reactive but less stable . This makes this compound a versatile and preferred reagent for many bromination reactions.

Similar Compounds

Properties

CAS No.

39660-53-2

Molecular Formula

C4H4BrNO2

Molecular Weight

177.98 g/mol

IUPAC Name

3-bromopyrrolidine-2,5-dione

InChI

InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8)

InChI Key

JNETYVLEGPSOFY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)Br

Origin of Product

United States

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